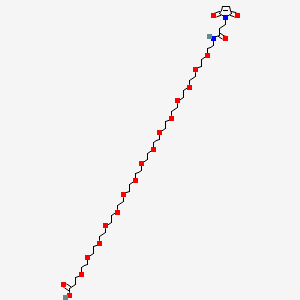
Mal-amido-PEG15-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-amido-PEG15-acid is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mal-amido-PEG15-acid is synthesized through a series of chemical reactions involving the conjugation of maleimide and polyethylene glycol (PEG) chains. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) ester.
Conjugation with Maleimide: The activated PEG is then reacted with maleimide to form the maleimide-PEG conjugate.
Amidation: The maleimide-PEG conjugate is further reacted with an amine-containing compound to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-amido-PEG15-acid undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether linkages.
Amidation Reactions: The amido group can participate in amidation reactions with carboxylic acids or amines.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents used in substitution reactions include cysteine and glutathione.
Amine Reagents: Common amine reagents used in amidation reactions include primary and secondary amines.
Major Products Formed
Thioether Linkages: Formed from substitution reactions with thiol groups.
Amide Bonds: Formed from amidation reactions with amines.
Wissenschaftliche Forschungsanwendungen
Mal-amido-PEG15-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the development of targeted protein degradation therapies.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of bioconjugates and drug delivery systems
Wirkmechanismus
Mal-amido-PEG15-acid functions as a linker in PROTACs, which are designed to degrade target proteins. The mechanism involves:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-PEG-acid: Similar structure but lacks the amido group.
Mal-PEG-NHS ester: Contains an NHS ester group instead of an amido group.
Mal-PEG-amine: Contains an amine group instead of an amido group.
Uniqueness
Mal-amido-PEG15-acid is unique due to its specific structure, which allows it to form stable thioether linkages and amide bonds. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .
Eigenschaften
Molekularformel |
C40H72N2O20 |
|---|---|
Molekulargewicht |
901.0 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C40H72N2O20/c43-37(3-6-42-38(44)1-2-39(42)45)41-5-8-49-10-12-51-14-16-53-18-20-55-22-24-57-26-28-59-30-32-61-34-36-62-35-33-60-31-29-58-27-25-56-23-21-54-19-17-52-15-13-50-11-9-48-7-4-40(46)47/h1-2H,3-36H2,(H,41,43)(H,46,47) |
InChI-Schlüssel |
WSPAQMYURXJLTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




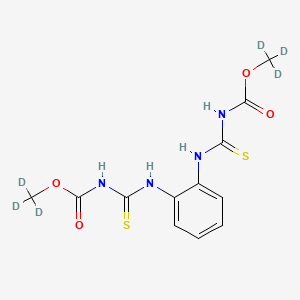
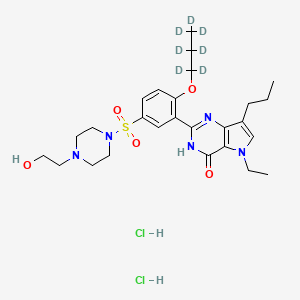
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
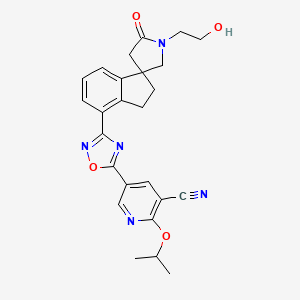
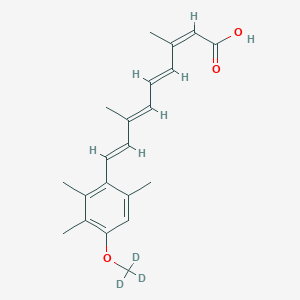
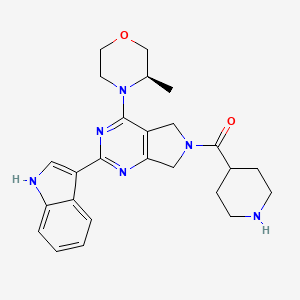

![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)
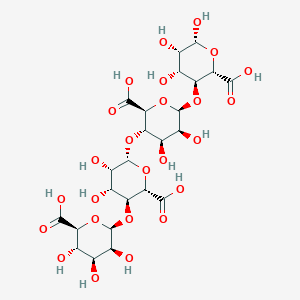


![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)
